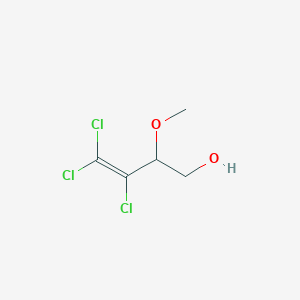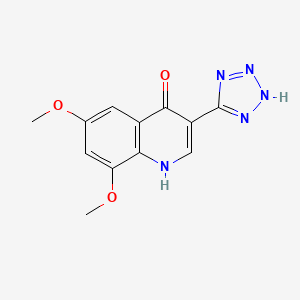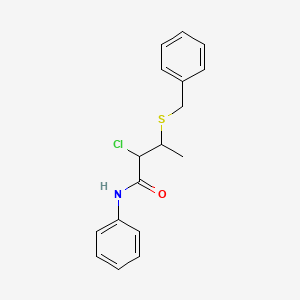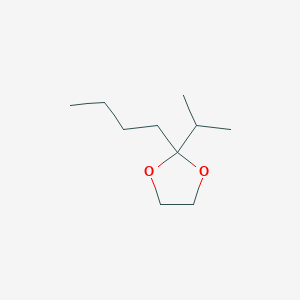![molecular formula C8H18OSi B14565629 Trimethyl[(pent-3-en-2-yl)oxy]silane CAS No. 61676-51-5](/img/structure/B14565629.png)
Trimethyl[(pent-3-en-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(pent-3-en-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-3-en-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(pent-3-en-2-yl)oxy]silane typically involves the reaction of pent-3-en-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which subsequently reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.
Purification: Techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(pent-3-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Silanes with different functional groups.
Scientific Research Applications
Trimethyl[(pent-3-en-2-yl)oxy]silane has diverse applications in scientific research:
Medicine: Investigated for use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl[(pent-3-en-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Through hydrolysis or oxidation.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Involving the replacement of the alkoxy group with other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the alkoxy group.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl[(pent-3-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-3-en-2-ol, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
CAS No. |
61676-51-5 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
trimethyl(pent-3-en-2-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6-8H,1-5H3 |
InChI Key |
VOGZDBINHWBUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diazene, [2,3-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14565590.png)




![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)

![3-[(2-Bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14565628.png)
